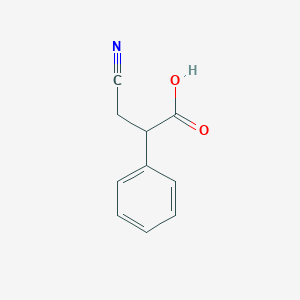

3-Cyano-2-phenylpropanoic acid

Description

Historical Context and Evolution of Cyano-Substituted Carboxylic Acids in Organic Synthesis

The history of cyano-substituted carboxylic acids is intrinsically linked to the broader development of organic synthesis. Nitriles, organic compounds containing a −C≡N functional group, have long been recognized for their utility in extending carbon chains and as precursors to carboxylic acids through hydrolysis. wikipedia.orgebsco.com This fundamental transformation has been a cornerstone of organic chemistry, allowing for the construction of complex molecular architectures from simpler starting materials. ebsco.com

The synthesis of carboxylic acids from nitriles can be achieved through various methods, including the hydrocyanation of carbonyl compounds to form cyanohydrins, followed by hydrolysis, and the reaction of organic halides with cyanide salts. wikipedia.org Over the years, more sophisticated methods have been developed, such as the use of biocatalytic processes for the regio- and stereoselective conversion of dinitriles into cyano carboxylic acids. google.com These advancements have enabled the synthesis of chiral carboxylic acids, which are crucial intermediates in the production of pharmaceuticals. google.com The development of organometallic chemistry has also provided novel routes to carboxylic acids, further expanding the synthetic chemist's toolkit. orgsyn.org

Current Significance in Advanced Organic Chemistry and Supramolecular Systems

In the realm of advanced organic chemistry, 3-cyano-2-phenylpropanoic acid and its derivatives are recognized for their role as versatile intermediates. The presence of both a nitrile and a carboxylic acid group allows for a wide array of chemical modifications, making them valuable precursors in the synthesis of more complex molecules. For instance, the phenylpropanoic acid moiety is a known scaffold in the development of agonists for free fatty acid receptor 1 (FFA1), a target for anti-diabetic drugs. sci-hub.red

The true contemporary significance of this compound, however, lies in the burgeoning field of supramolecular chemistry and molecular machines. This compound has been identified as an effective "chemical fuel" for driving the operation of dissipative systems. nih.govacs.org In these systems, the controlled decarboxylation of this compound in the presence of a base provides the energy to induce large-amplitude motions in molecular switches and motors, such as catenanes. nih.govnih.gov This process allows for the temporary and controlled alteration of a system's state, moving it out of equilibrium, before it returns to its original state once the fuel is consumed. acs.orgnih.gov This capability to power autonomous molecular motion has opened up new avenues for the design of sophisticated molecular devices. nih.gov

Scope and Research Trajectories Pertaining to the this compound Scaffold

The unique properties of the this compound scaffold are paving the way for several promising research trajectories. A significant area of focus is the development of more complex and efficient molecular machines. Researchers are exploring how modifications to the structure of this compound can influence the rate of fuel consumption and, consequently, the operational speed and duration of molecular devices. rsc.org This includes the synthesis of derivatives with different substituents on the phenyl ring. google.com

Furthermore, the application of this chemical fuel is being extended to control other supramolecular systems. For example, it has been used to transiently modulate the conformation of calixarene (B151959) scaffolds, effectively acting as a switch to control their host-guest properties. chinesechemsoc.orgresearchgate.net This temporal control over molecular recognition is a key goal in supramolecular chemistry, with potential applications in areas such as drug delivery and smart materials. The ability to generate transient, out-of-equilibrium states in dynamic chemical libraries is another exciting frontier being explored. google.com As our understanding of these systems deepens, the this compound scaffold is poised to become an even more critical tool in the creation of dynamic and functional molecular systems.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 442542-97-4 chemsrc.com |

| SMILES | O=C(O)C(CC#N)c1ccccc1 sigmaaldrich.com |

| InChI Key | XBZQKMPPVQSLHI-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZQKMPPVQSLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901634 | |

| Record name | NoName_768 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 3 Cyano 2 Phenylpropanoic Acid and Analogues

Conventional Organic Synthesis Pathways

Traditional synthesis of 3-Cyano-2-phenylpropanoic acid often involves multi-step processes with careful selection of reagents and optimization of reaction conditions to ensure high yields and purity.

The synthesis of related compounds, such as 3-cyano-3-phenylpropanoic acid, can be achieved through a two-stage reaction. The first stage involves chloroacetic acid with potassium carbonate in N,N-dimethyl-formamide, followed by a reaction with phenylacetonitrile. chemicalbook.com Another approach involves the reaction of benzyl (B1604629) cyanide with dimethyl carbonate and sodium methoxide (B1231860) in toluene. google.com This is followed by the addition of dimethyl sulfate. google.com The resulting intermediate undergoes hydrolysis and acidification to yield the final product. google.com

The synthesis of 2-phenylpropionic acid derivatives can also be achieved through the hydrolysis of 2-phenylpropanenitrile (B133222) using liquid caustic soda and water, followed by acidification with sulfuric acid. google.com The reaction temperature and duration are critical parameters, with refluxing for 5 to 20 hours at temperatures between 80 and 130°C being typical. google.com

For the synthesis of 2-(3-phenoxy-phenyl)-propionic acid, a related analogue, m-phenoxy-benzyl cyanide and diethyl carbonate are added to a solution of sodium in anhydrous alcohol. google.com The mixture is boiled, and then dimethyl sulphate is added dropwise. google.com

Here is an interactive data table summarizing various reaction conditions:

Table 1: Reaction Conditions for the Synthesis of this compound and Analogues| Precursor(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Duration (hours) | Product |

|---|---|---|---|---|---|

| Chloroacetic acid, Phenylacetonitrile | Potassium carbonate | N,N-dimethyl-formamide | Not Specified | Not Specified | 3-Cyano-3-phenylpropanoic acid chemicalbook.com |

| Benzyl cyanide, Dimethyl carbonate | Sodium methoxide, Dimethyl sulfate | Toluene | 20-100 | 1-10 | 2-Phenyl-2-cyano methyl propionate (B1217596) google.com |

| 2-Phenylpropanenitrile | Liquid caustic soda, Sulfuric acid | Water | 80-130 | 5-20 | 2-Phenylpropionic acid google.com |

| m-Phenoxy-benzyl cyanide, Diethyl carbonate | Sodium, Dimethyl sulphate | Anhydrous alcohol | Boiling | >8 | 2-(3-Phenoxy-phenyl)-2-cyano-propionic acid ethyl ester google.com |

| 2-Phenylpropionic acid | 4CzIPN, COPC, CsOAc | DMSO | Room Temperature | 24 | Styrene unl.edu |

The synthesis of more complex derivatives, such as 3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid, necessitates multi-step strategies. These often begin with commercially available phenolic compounds and involve the sequential introduction of functional groups like cyano, fluorophenoxy, and methylthio. Such syntheses require precise control over catalysts, solvents, and temperature to achieve the desired product with high purity.

For instance, the preparation of 2-phenylpropionic acid can be a three-stage process involving the synthesis of 2-phenyl-2-cyano methyl propionate, followed by 2-phenyl propionitrile, and finally the target acid. google.com Another example is the synthesis of 2-(3-phenoxy-phenyl)-propionic acid from 2-cyano-2-(3-phenoxy-phenyl)-propionic acid amide, which itself is prepared from the corresponding ethyl ester. google.com This multi-step approach allows for purification at intermediate stages, which can be economically advantageous. google.com

High yields and purity are paramount in chemical synthesis. In the preparation of 2-phenylpropionic acid, yields of up to 97% with 98% purity have been reported after high vacuum rectification. google.com The purification of intermediates, such as 2-cyano-2-(3-phenoxy-phenyl)-propionic acid amide by crystallization, allows for the use of less pure starting materials. google.com

Extraction with solvents like benzene (B151609) or chloroform (B151607) followed by drying over sodium sulphate and evaporation are common purification steps. google.com For instance, in the synthesis of 2-(3-phenoxy-phenyl)-2-cyano-propionic acid ethyl ester, the product is extracted with chloroform, washed with water, dried, and then distilled in vacuo. google.com The choice of solvent and purification method is critical for isolating the final product in high purity.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a greener and often more selective alternative to conventional chemical synthesis. Enzymes can operate under mild conditions, reducing the risk of side reactions and improving the enantioselectivity of the final product. mdpi.com

Enzymes such as D-amino acid oxidase and L-amino acid oxidase have been used to synthesize 2-amino-2-cyano-3-phenylpropanoic acid from phenylalanine and potassium cyanide. researchgate.net This is achieved through the oxidation of the amino group to form an imine, which is then susceptible to nucleophilic attack by cyanide. researchgate.net

Nitrilases are another class of enzymes that are crucial in the synthesis of carboxylic acids from nitriles. frontiersin.org They can hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia. frontiersin.org For example, the nitrilase from Pseudomonas fluorescens has been used in the synthesis of (R)-2-hydroxy-2-phenylpropionic acid. researchgate.net The combination of oxynitrilases and nitrilases can be a powerful tool for converting aldehydes and ketones into chiral 2-hydroxycarboxylic acids. researchgate.net

The following table showcases enzymes used in the synthesis of related compounds:

Table 2: Enzymes in the Synthesis of Cyano-Amino Acids and Analogues| Enzyme | Substrate(s) | Product | Reference |

|---|---|---|---|

| D-Amino acid oxidase, L-amino acid oxidase | Phenylalanine, Potassium cyanide | 2-Amino-2-cyano-3-phenylpropanoic acid | researchgate.net |

| Nitrilase (Pseudomonas fluorescens) | 2-Methyl-2-phenylpropionitrile | 2-Methyl-2-phenylpropionic acid | researchgate.net |

| Ketoreductase, Halohydrin dehalogenase | Ethyl 4-chloro-3-oxobutanoate, Sodium cyanide | Ethyl (R)-4-cyano-3-hydroxybutanoate | mdpi.comcore.ac.uk |

| Hydroxynitrile lyase | Benzaldehyde, Potassium cyanide | (R)-Mandelonitrile | researchgate.net |

The industrial application of biocatalysis is rapidly expanding due to its cost-effectiveness and eco-friendly nature. nih.gov Nitrile-converting enzymes, such as nitrilases and nitrile hydratases, are of significant industrial interest for producing high-value chemicals and pharmaceuticals. openbiotechnologyjournal.comresearchgate.net The use of whole-cell biocatalysts, where the enzyme is contained within a microorganism, can simplify the process and reduce costs associated with enzyme purification. nih.gov

For example, a continuous enzymatic process for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid has been developed at a multikilogram scale using a membrane reactor, achieving a high space-time yield. mdpi.comresearchgate.net Furthermore, the biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid has been enhanced by using an aqueous/n-octane biphasic system, which can improve productivity and yield. nih.gov These examples highlight the potential for scaling up biocatalytic processes for the industrial production of this compound and its analogues.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is pivotal in reducing the environmental footprint of chemical manufacturing. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. carloerbareagents.com Key areas of focus include maximizing atom economy, minimizing waste, and utilizing sustainable raw materials, solvents, and catalysts.

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is characteristic of reactions that generate minimal byproducts. Waste minimization extends beyond atom economy to include the reduction of all waste streams, such as spent solvents, catalysts, and reagents from purification processes.

Multicomponent Reactions (MCRs): One of the most effective strategies for improving atom economy is the use of one-pot multicomponent reactions (MCRs). rsc.org Unlike traditional multi-step syntheses that involve isolating intermediates and often produce significant waste at each stage, MCRs combine three or more reactants in a single vessel to form the final product in one step. This approach inherently maximizes atom economy, reduces solvent usage, and minimizes energy consumption and waste generation. rsc.org For instance, the synthesis of structurally related 3-cyano-2-pyridones has been achieved through four-component reactions that demonstrate excellent yields and high atom economy. researchgate.net

Process Optimization in Traditional Routes: In more conventional syntheses, such as those involving the hydrolysis of a nitrile precursor, waste minimization can be achieved through process optimization. For example, a patented method for preparing 2-phenylpropionic acid involves the hydrolysis of 2-phenylpropionitrile using sodium hydroxide (B78521), followed by acidification with sulfuric acid. google.com While effective, this process generates significant salt waste during neutralization. Green chemistry approaches would seek to replace such steps with catalytic processes or systems where byproducts are non-toxic and easily handled. The reduction of waste in similar industrial processes has been reported to be as high as 20% through route optimization. researchgate.net

Below is a comparative table illustrating how different synthetic strategies align with the principles of atom economy and waste minimization.

| Strategy | Principle | Impact on Waste Generation | Example Application (Conceptual) |

| Traditional Multi-Step Synthesis | Low Atom Economy | High: Generates byproducts and waste from multiple workup/purification steps. google.com | Stepwise formation involving protection, activation, and deprotection steps. |

| One-Pot Multicomponent Reaction (MCR) | High Atom Economy | Low: Reactants are incorporated into the final product in a single step, minimizing byproducts. rsc.org | A one-pot reaction of benzaldehyde, a cyanide source, and a carboxylate equivalent. |

| Heterogeneous Catalysis | Catalyst Recyclability | Low: Catalyst is easily separated and reused, avoiding metal leaching and separation waste. researchgate.net | Use of a recyclable solid acid catalyst for the key C-C bond formation. |

| Enzymatic Synthesis | Biodegradable Catalyst | Low: Enzymes operate in mild, often aqueous, conditions and are biodegradable. rsc.org | Biocatalytic hydrolysis of a nitrile precursor using a nitrilase enzyme. |

Sustainable Solvent and Reagent Selection

The selection of solvents and reagents is a cornerstone of green synthetic chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact.

Green Solvents: Traditional organic syntheses frequently employ volatile and often toxic organic solvents like toluene, dichloromethane (B109758) (DCM), and dimethylformamide (DMF). carloerbareagents.comgoogle.com Green chemistry promotes the substitution of these hazardous solvents with more sustainable alternatives. Water is the most desirable green solvent due to its non-toxicity and availability, and enzymatic reactions are often performed in aqueous systems. rsc.org Other green solvents include polyethylene (B3416737) glycol (PEG), which is non-toxic, biodegradable, and recyclable, and has been used for the synthesis of 3-cyano-2-pyridone derivatives. researchgate.net Bio-based solvents like Cyrene™, derived from cellulose, are emerging as viable replacements for polar aprotic solvents such as DMF and N-Methyl-2-pyrrolidone (NMP). nih.gov

The following table compares the properties of common traditional solvents with their greener alternatives.

| Solvent Name | Type | Boiling Point (°C) | Key Properties/Concerns | Source |

| Toluene | Conventional | 111 | Volatile Organic Compound (VOC), toxic. | carloerbareagents.com |

| Dichloromethane (DCM) | Conventional | 40 | Suspected carcinogen, volatile. | carloerbareagents.com |

| Dimethylformamide (DMF) | Conventional | 153 | Reprotoxic, high boiling point makes removal difficult. | nih.gov |

| Water | Green | 100 | Non-toxic, non-flammable, environmentally benign. | carloerbareagents.com |

| Ethanol | Green | 78 | Produced from renewable resources, biodegradable. | carloerbareagents.commdpi.com |

| Polyethylene Glycol (PEG-600) | Green | >250 (decomposes) | Non-toxic, biodegradable, recyclable, thermally stable. | researchgate.net |

| Cyrene™ | Green | 202 | Bio-derived, biodegradable, non-mutagenic alternative to DMF/NMP. | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | 80 | Bio-derived, lower peroxide formation than THF, easily separated from water. | carloerbareagents.com |

Sustainable Reagents: The move towards sustainable reagents involves replacing stoichiometric reagents, which are consumed in the reaction, with catalytic ones. Enzymes represent an ideal class of green reagents. They are highly selective, operate under mild conditions (temperature and pH), and are biodegradable. rsc.org For the synthesis of chiral compounds, enzymatic resolutions can offer a green alternative to traditional methods. For example, the synthesis of a related chiral intermediate, (S)-3-cyano-5-methylhexanoic acid, has been achieved with high enantiomeric excess using an esterase from Arthrobacter sp. researchgate.net The development of enzymatic methods for the synthesis of primary α-aminonitriles via oxidative cyanation further highlights the potential for biocatalysis in this area, providing a pathway in aqueous systems. rsc.org

Furthermore, the use of coupling reagents with benign byproducts is another key strategy. For instance, certain modern peptide coupling reagents are designed so that their byproducts are easily removable or recyclable, minimizing chemical waste. rsc.org Applying this logic to the synthesis of amides from this compound would favor reagents that avoid the formation of persistent, toxic waste.

Reaction Pathways and Mechanistic Studies of 3 Cyano 2 Phenylpropanoic Acid

Decarboxylation Mechanisms and Kinetics

The decarboxylation of 3-Cyano-2-phenylpropanoic acid, a reaction involving the removal of a carboxyl group and the release of carbon dioxide, is a key transformation. acs.orgrsc.org This process is particularly smooth under mild basic conditions. nih.govresearchgate.netacs.org The reaction proceeds through the formation of a carbanion intermediate, which is subsequently protonated. rsc.orgscispace.com

Role of Electron-Withdrawing Groups in Carbanion Stabilization

The stability of the carbanion intermediate is crucial for the facility of the decarboxylation reaction. iupac.org Electron-withdrawing groups, such as the cyano (-CN) and phenyl (-C6H5) groups present in this compound, play a significant role in stabilizing this transient species. nih.goviupac.org These groups delocalize the negative charge of the carbanion through resonance and inductive effects, thereby lowering the activation energy for the decarboxylation process. iupac.orglibretexts.org The cyano group, in particular, provides extensive delocalization of the negative charge into its π-electron system. iupac.org

Studies on related compounds, such as 2-cyano-2-arylpropanoic acids, have demonstrated that the nature of the substituent on the phenyl ring influences the rate of decarboxylation. rsc.orgscispace.com Electron-withdrawing substituents accelerate the reaction, while electron-donating groups slow it down. scispace.com This is quantified by the Hammett equation, which shows a positive ρ value, indicating the development of a negative charge in the transition state. scispace.com

The table below illustrates the effect of different para-substituents on the half-life of the decarboxylation of 2-cyano-2-arylpropanoic acids, highlighting the role of electronic effects in carbanion stabilization.

Table 1: Effect of Para-Substituents on the Decarboxylation Half-Life of 2-Cyano-2-arylpropanoic Acids

| Substituent (X) | Half-life (min) |

|---|---|

| Cl | 14 |

| H | 36 |

| CH3 | 204 |

| OCH3 | 332 |

Data sourced from a study on the base-promoted decarboxylation of 2-cyano-2-arylpropanoic acids. scispace.com

Influence of Reaction Environment on Decarboxylation Rate

The reaction environment, particularly the solvent, significantly impacts the rate of decarboxylation. mdpi.comacs.org Protic solvents, such as water, can slow down the decarboxylation of related activated carboxylic acids by stabilizing the carboxylate anion through hydrogen bonding. nih.govacs.org Conversely, dipolar aprotic solvents can accelerate the reaction by separating the ion pair of the carboxylate and its counterion, leading to destabilization of the anion. acs.org

In the context of photochemical decarboxylation, the polarity of the solvent is crucial. mdpi.com For instance, the photochemical decarboxylation of certain carboxylic acids proceeds efficiently in polar solvents like aqueous acetonitrile, while less polar solvents like dioxane or benzene (B151609) are ineffective. mdpi.com

Reactivity of the Cyano Group

The cyano group (-C≡N) in this compound is a versatile functional group that can undergo a variety of reactions. smolecule.com

Nucleophilic Additions and Substitutions

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. chemguide.co.uk This can lead to the formation of various adducts. For example, in the presence of a nucleophile like cyanide, the alpha-carbon of related imino esters can be cyanated. researchgate.net The cyano group itself can participate in nucleophilic addition reactions with a range of nucleophiles. smolecule.com

Hydrolysis and Amidation Reactions

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. lumenlearning.comlibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrogen atom, which increases the electrophilicity of the carbon, facilitating the attack of water. lumenlearning.comchemistrysteps.com The reaction proceeds through an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the cyano carbon. chemistrysteps.com This process ultimately leads to the formation of a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com The free carboxylic acid can then be obtained by acidification. libretexts.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound can undergo reactions typical of this functional class, such as esterification and conversion to an acid chloride. smolecule.comlibretexts.org

Esterification, the reaction with an alcohol to form an ester, is typically catalyzed by a strong acid. libretexts.orgbrainly.com The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org For example, the reaction of 3-phenylpropanoic acid with 2-propanol in the presence of concentrated sulfuric acid yields isopropyl 3-phenylpropanoate. brainly.com

Carboxylic acids can also be converted into more reactive derivatives like acid chlorides by treatment with reagents such as thionyl chloride (SOCl2). libretexts.orgpressbooks.pub This transformation proceeds via a nucleophilic acyl substitution pathway. libretexts.org

Anhydride (B1165640) Formation and Reactivity

The anhydride of this compound is a reactive derivative that can be synthesized from the parent carboxylic acid, likely through standard dehydration methods. This anhydride serves as a key intermediate in various chemical transformations, notably in studies related to molecular machines where its controlled reaction is used to release the active this compound.

The reactivity of 2-cyano-2-phenylpropanoic anhydride is characterized by its susceptibility to nucleophilic attack at the carbonyl carbons. Two significant reactions that have been studied in detail are its hydrolysis and aminolysis.

Hydrolysis:

In the presence of water, even in trace amounts, 2-cyano-2-phenylpropanoic anhydride undergoes slow hydrolysis to yield two equivalents of this compound. This reaction has been utilized to create a system where the anhydride acts as a precursor to a chemical fuel for molecular switches. The slow, continuous in situ production of the carboxylic acid from the anhydride's hydrolysis in solvents like dichloromethane (B109758) allows for the sustained operation of these molecular machines without the need for repeated additions of the fuel. researchgate.netresearchgate.net This controlled release is crucial because an excess of the carboxylic acid could lead to side reactions or system malfunction. researchgate.netresearchgate.net

Aminolysis:

The reaction of 2-cyano-2-phenylpropanoic anhydride with amines (aminolysis) has been investigated to understand the kinetics of this nucleophilic acyl substitution. A study on the aminolysis with a series of N-methylanilines in dichloromethane revealed that the reaction proceeds via a second-order process, with the formation of this compound as one of the products. rsc.orgcnr.it The rate of this reaction is influenced by the electronic properties of the substituents on the N-methylaniline. rsc.orgcnr.it This kinetic understanding is valuable for controlling the rate of fuel production for molecular devices. rsc.orgcnr.it

The table below presents the second-order rate constants for the aminolysis of 2-cyano-2-phenylpropanoic anhydride with various substituted N-methylanilines. rsc.orgcnr.it

| Nucleophile (Substituted N-methylaniline) | Second-Order Rate Constant (k₂) in Dichloromethane |

| N-methylaniline | Data not specified in the provided context |

| p-Chloro-N-methylaniline | Data not specified in the provided context |

| p-Methyl-N-methylaniline | Data not specified in the provided context |

| p-Methoxy-N-methylaniline | Data not specified in the provided context |

| Data derived from kinetic studies on the aminolysis of 2-cyano-2-phenylpropanoic anhydride. rsc.orgcnr.it |

Michael Additions at the β-Carbon

The concept of a Michael addition at the β-carbon of this compound requires the presence of an α,β-unsaturated system. The saturated parent acid itself cannot act as a Michael acceptor. However, its unsaturated derivatives, such as α-substituted cinnamonitriles, are effective Michael acceptors. These unsaturated nitriles are versatile reagents in heterocyclic synthesis. dergipark.org.tr

The general mechanism for a Michael addition involves the conjugate (or 1,4-) addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or its analogue (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the case of cinnamonitrile (B126248) derivatives, the electron-withdrawing cyano group activates the carbon-carbon double bond for nucleophilic attack at the β-position. dergipark.org.tr

The reaction pathway typically proceeds as follows:

A Michael donor, which is often a resonance-stabilized carbanion from an active methylene (B1212753) compound, attacks the β-carbon of the activated cinnamonitrile. dergipark.org.tr

This addition forms a new carbon-carbon bond and generates an intermediate enolate or a related stabilized anion. wikipedia.org

This intermediate can then be protonated or undergo subsequent intramolecular reactions, such as cyclization, to form a variety of heterocyclic compounds. dergipark.org.tr

A range of nucleophiles have been shown to participate in Michael additions with cinnamonitrile derivatives. For instance, thiourea (B124793) has been reacted with α-cyanocinnamonitrile derivatives in the presence of a base like piperidine (B6355638) to yield pyrimidine (B1678525) derivatives. dergipark.org.tr The proposed mechanism involves an initial Michael addition of the thiourea to the activated double bond, followed by an intramolecular cyclization onto the cyano group. dergipark.org.tr

The versatility of this reaction is demonstrated by the variety of Michael donors that can be employed, leading to a wide array of complex molecular structures. The study of these reactions is crucial for the synthesis of polyfunctionalized heterocyclic systems. dergipark.org.trresearchgate.net

Derivatives and Analogues of 3 Cyano 2 Phenylpropanoic Acid: Synthesis and Structure–reactivity Relationships

Synthesis of Substituted Phenyl Rings

A primary strategy for creating derivatives of 3-cyano-2-phenylpropanoic acid involves the introduction of various substituents onto the phenyl ring. The Knoevenagel condensation is a powerful and widely used method for this purpose, enabling the formation of carbon-carbon bonds. scielo.org.mxorganic-chemistry.orgperiodikos.com.brresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686) or cyanoacetamide, often in the presence of a catalyst. scielo.org.mxorganic-chemistry.orgperiodikos.com.br

The versatility of this method lies in the vast commercial availability of substituted aromatic aldehydes. By selecting an aldehyde with the desired substitution pattern, a corresponding substituent can be incorporated into the phenyl ring of the resulting propenoic acid derivative. Both electron-donating and electron-withdrawing groups can be introduced, significantly altering the electronic properties of the molecule. scielo.org.mx The reaction can be optimized using various catalysts, including bases like piperidine (B6355638), triethylamine (B128534) (TEA), or NaOH, and can be accelerated through methods like microwave irradiation to reduce reaction times from hours to minutes. researchgate.netunifap.br

Table 1: Examples of Phenyl Ring Substituents Incorporated via Knoevenagel Condensation This table is interactive and can be sorted by clicking on the headers.

| Aldehyde Precursor Type | Resulting Phenyl Substituent(s) | Impact on Electronic Properties |

|---|---|---|

| Substituted Benzaldehydes | Halogens (-Cl, -F) | Electron-withdrawing |

| Substituted Benzaldehydes | Nitro (-NO2) | Strongly electron-withdrawing |

| Substituted Benzaldehydes | Methoxy (-OCH3) | Electron-donating |

| Substituted Benzaldehydes | Benzyl (B1604629) (-OBn) | Electron-donating |

| Substituted Benzaldehydes | Methyl (-CH3) | Weakly electron-donating |

Data compiled from research on Knoevenagel condensation of various aromatic aldehydes with active methylene compounds. scielo.org.mxorganic-chemistry.org

Modifications of the Alkyl Chain and Cyano Group

Beyond the phenyl ring, the alkyl chain and the cyano group of this compound are key targets for modification to generate structural diversity.

Alkyl Chain Modifications:

Carboxylic Acid to Amide: The carboxylic acid moiety can be converted into an amide. This is a common modification in medicinal chemistry to alter properties such as solubility, hydrogen bonding capacity, and metabolic stability. For instance, derivatives have been synthesized where the carboxylic acid is replaced by an N-substituted acrylamide (B121943) group.

Introduction of Substituents: The propanoic acid backbone can be further substituted. For example, analogues have been created that incorporate cyclopropyl (B3062369) and hydroxyl groups, expanding the three-dimensional structure of the molecule.

Cyano Group Modifications: The cyano group is a highly versatile functional handle that can be transformed into various other groups. researchgate.net While specific examples for this exact scaffold are not detailed, standard organic chemistry transformations highlight the potential for:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a primary amide or a carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group), introducing a basic center into the molecule.

Cycloadditions: The carbon-nitrogen triple bond can participate in cycloaddition reactions to form various heterocyclic rings.

The potential for these transformations allows for the expansion of the initial scaffold into a much larger chemical space, providing access to compounds with significantly different physicochemical properties. researchgate.net

Functionalization Strategies for Diverse Chemical Applications

The functionalization of the this compound core is driven by the need to create molecules for specific applications, particularly in the development of biologically active compounds. The synthetic strategies employed are designed to generate libraries of diverse analogues for screening and to optimize the properties of lead compounds.

One key strategy is the use of the molecule as a building block for more complex structures. The reactive handles—the phenyl ring, carboxylic acid, and cyano group—allow for its incorporation into larger molecular frameworks. For example, derivatives can serve as intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.net

Another important application is in medicinal chemistry, where functionalization is used to probe the structure-activity relationship (SAR) of a compound series. By systematically altering the functional groups, chemists can map the interactions of the molecule with a biological target, such as an enzyme or receptor, to enhance potency and selectivity. nih.gov For example, converting the carboxylic acid to an amide or ester can change how the molecule binds to a protein pocket. Similarly, adding substituents to the phenyl ring can influence hydrophobic or electronic interactions with the target. frontiersin.orgnih.gov

Structure–Reactivity Relationship in Modified Analogues

The relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental concept in chemistry. For derivatives of this compound, modifications to any part of the scaffold can induce significant changes in their behavior.

Influence of Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring directly impacts the reactivity of the rest of the molecule.

Electron-withdrawing groups (e.g., nitro, fluoro) make the aromatic ring more electron-poor. This can affect the acidity of the propanoic acid proton and the reactivity of the double bond in propenoic acid analogues. In biological contexts, these groups can engage in specific polar interactions with a target protein.

Electron-donating groups (e.g., methoxy, methyl) increase the electron density of the ring, which can influence its susceptibility to electrophilic attack and alter binding interactions through different electronic and steric profiles. scielo.org.mx

Influence on Biological Activity: In the context of drug design, SAR studies are crucial. For related phenylpropanoic acid analogues and other structurally similar compounds, it has been shown that:

The presence and position of hydroxyl groups on the phenyl ring can have a strong effect on inhibitory activity against enzymes like α-amylase, potentially through the formation of specific hydrogen bonds with the enzyme's active site. mdpi.com

Systematic modification of different parts of a molecule, such as the acyl chain length or substituents on an indole (B1671886) ring in indole-2-carboxylic acids, can lead to significant changes in inhibitory potency against enzymes like phospholipase A2. nih.gov

These relationships highlight that even small structural changes can lead to large differences in reactivity and biological function, underscoring the importance of precise synthetic control in the design of new chemical entities.

Applications in Advanced Molecular Systems: Dissipative Chemistry and Molecular Machines

3-Cyano-2-phenylpropanoic Acid as a Chemical Fuel in Molecular Switches

This compound, also known as 2-cyano-2-phenylpropanoic acid (CPA), has been successfully employed as a chemical fuel to power the autonomous, repetitive motion of molecular switches. acs.org These systems operate in a dissipative fashion, meaning they consume the fuel to maintain an out-of-equilibrium state, much like biological systems consume ATP. The energy released from the chemical transformation of the fuel is directly coupled to the mechanical movement of the switch's components. nih.gov

The key to its function is a two-stage reaction: an initial acid-base reaction followed by an irreversible decarboxylation. This process allows for a complete cycle of motion with the addition of a single chemical stimulus, eliminating the need for a subsequent "antifuel" or counter-stimulus to reset the system. nih.govwordpress.com

Acid–Base-Operated Molecular Switches

The primary application of this compound as a fuel is in acid-base-operated molecular switches, particularly those based on mechanically interlocked molecules like catenanes and rotaxanes. nih.govuniroma1.it These switches are designed with specific recognition sites or "stations" that can be protonated and deprotonated, thereby controlling the position of their mobile components.

A notable example involves a nih.govcatenane composed of two interlocked macrocycles, each containing a 1,10-phenanthroline unit which acts as a basic site. nih.govnih.gov The operational cycle proceeds as follows:

Protonation: this compound donates a proton to one of the phenanthroline units on the catenane. acs.org This protonation event alters the non-covalent interactions within the molecule, inducing a large-amplitude motion and forcing the switch into a transient, high-energy (out-of-equilibrium) state. nih.gov

Formation of Conjugate Base: The deprotonated fuel becomes a carboxylate anion. nih.gov

Reset: The system returns to its initial, resting state after the carboxylate anion undergoes decarboxylation, forming a potent carbanion that subsequently abstracts the proton from the catenane. acs.orgwordpress.com

This mechanism has also been applied to bistable rotaxanes, where the fuel triggers the back-and-forth motion of a macrocyclic wheel along a molecular axle containing different recognition stations. uniroma1.itacs.org

Role of Decarboxylation in Driving Molecular Motion

The irreversible decarboxylation of the fuel's conjugate base is the crucial step that drives the autonomous operation of the molecular switch. nih.govwordpress.com After the initial proton transfer, the resulting carboxylate anion is relatively unstable and spontaneously loses carbon dioxide (CO2). nih.gov

Fuel-Driven Molecular Motors and Ion Translocation Processes

While this compound and other activated carboxylic acids (ACAs) have been extensively documented as fuels for molecular switches that exhibit back-and-forth motion, their application in driving unidirectional motors is less established in the reviewed literature. acs.org Molecular motors require mechanisms that prevent backward steps, ensuring continuous, directional rotation or linear translation. Although the irreversible nature of the decarboxylation step is a key feature for dissipative systems, creating the necessary asymmetry for unidirectional motion in a motor powered by this specific fuel remains a significant design challenge.

Similarly, the direct application of this compound to power artificial ion translocation processes is not prominently featured in current research. The fundamental principle of using a chemical reaction to create a transient state could potentially be adapted for such purposes, but specific examples are not yet available.

Temporal Control and Kinetic Tuning of Dissipative Systems

A significant advantage of using this compound and its derivatives as chemical fuels is the ability to program the behavior of the molecular system over time. This temporal control is achieved through two primary strategies: modulating the amount of fuel and altering the fuel's chemical structure.

Temporal Control: The duration for which a molecular switch remains in its transient, out-of-equilibrium state is directly proportional to the amount of fuel added. acs.org A larger quantity of fuel means that after the initial protonation of the switch, there is a larger reservoir of carboxylate anions that must undergo the rate-determining decarboxylation step. The switch will remain in its protonated state until the fuel is entirely consumed and converted to the carbanion waste product, which then resets the system. This allows researchers to control the lifetime of the transient state simply by adjusting the initial fuel concentration. acs.org

The table below illustrates the effect of different para-substituents on the time required to complete a full cycle of motion for a catenane-based molecular switch.

| Substituent (X) on Fuel | Fuel Compound Name | Effect on Carbanion Stability | Cycle Completion Time | Relative Rate |

| -OCH₃ | 2-Cyano-2-(4-methoxyphenyl)propanoic acid | Destabilized | ~2 days | Slowest |

| -CH₃ | 2-Cyano-2-(p-tolyl)propanoic acid | Slightly Destabilized | - | Slow |

| -H | 2-Cyano-2-phenylpropanoic acid | Neutral | ~2 hours | Reference |

| -Cl | 2-Cyano-2-(4-chlorophenyl)propanoic acid | Stabilized | A few minutes | Fastest |

Design Principles for Fuel-Driven Supramolecular Systems

The successful operation of supramolecular systems powered by this compound and related fuels relies on several key design principles. These principles ensure that the chemical energy of the fuel is efficiently transduced into mechanical motion.

Inclusion of a Basic Site: The molecular machine must incorporate a functional group that can act as a base. wordpress.com This site must have an appropriate pKa to be readily protonated by the carboxylic acid fuel. In many successful examples, nitrogen-containing heterocycles like 1,10-phenanthroline or other amine functionalities serve this purpose. nih.gov

Conformational Change Upon Protonation: The protonation event must trigger a significant and well-defined change in the molecule's co-conformation. nih.gov In catenanes and rotaxanes, this is typically a change in the preferential binding position of the mobile component, leading to large-amplitude translational or rotational motion.

Compatibility with the Fuel Cycle: The pKa of the machine's basic site must be carefully balanced. It needs to be basic enough to promote the decarboxylation of the fuel but not so basic that the final deprotonation by the generated carbanion is thermodynamically unfavorable or kinetically too slow. The entire system must be stable under the operating conditions and not react with the fuel or its waste products in undesired side reactions. acs.org

Autonomous Operation: For a truly autonomous system, the fuel's decomposition pathway must regenerate the initial state of the machine without intervention. The decarboxylation of activated carboxylic acids is an ideal mechanism for this, as the waste product (a strong carbanion) is chemically programmed to perform the reset step. nih.govwordpress.com This contrasts with many early molecular switches that required the sequential addition of an acid and then a base to complete a cycle. wordpress.com

By adhering to these principles, chemists can design increasingly complex and functional molecular machines that operate autonomously by harnessing the chemical energy of fuels like this compound.

Advanced Spectroscopic and Computational Approaches for Characterization and Mechanistic Elucidation of 3 Cyano 2 Phenylpropanoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of molecular structures and the monitoring of chemical reactions.

Proton NMR (¹H NMR) for Reaction Monitoring and Structural Assignments

Proton NMR (¹H NMR) is a powerful tool for tracking the progress of reactions involving 3-Cyano-2-phenylpropanoic acid and for confirming the structure of its products. By observing changes in the chemical shifts and coupling patterns of the protons in the molecule, researchers can follow the transformation of reactants into products over time.

For a molecule like this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 position. The integration of these signals provides the ratio of the number of protons in each environment.

While a specific, publicly available ¹H NMR spectrum for this compound is not readily found in the literature, data for the closely related 3-phenylpropanoic acid can provide an illustrative example of the expected spectral features. For instance, in a study of isotopically labeled 3-phenylpropanoic acids, the following ¹H NMR signals were reported: a multiplet for the phenyl protons typically found in the range of 7.10-7.47 ppm, and signals for the aliphatic protons of the propanoic acid chain. chemicalbook.com The presence of the cyano group at the 3-position and the phenyl group at the 2-position in this compound would significantly influence the chemical shifts of the adjacent protons due to anisotropic and electronic effects.

In a study monitoring the reaction of the similar compound 2-cyano-2-phenylpropanoic acid, ¹H NMR was effectively used to follow the dissipative translocation of a Zn²⁺ cation between two different ligands. nih.gov This demonstrates the utility of ¹H NMR in monitoring reactions involving cyanophenylpropanoic acid derivatives, where changes in the coordination environment of the molecule lead to observable shifts in the proton resonances.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Methine-H (C2) | 3.5 - 4.0 | Triplet |

| Methylene-H (C3) | 2.8 - 3.2 | Doublet |

| Carboxyl-H | 10.0 - 12.0 | Singlet (broad) |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for the complete characterization of its carbon skeleton.

The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For this compound, one would expect to see signals for the carboxylic acid carbon, the carbons of the phenyl ring, the methine carbon at C2, the methylene carbon at C3, and the nitrile carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxyl (C1) | 170 - 180 |

| Methine (C2) | 40 - 50 |

| Methylene (C3) | 25 - 35 |

| Phenyl (Cipso) | 135 - 145 |

| Phenyl (ortho, meta, para) | 125 - 130 |

| Cyano (CN) | 115 - 125 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

X-ray Absorption Spectroscopy (XAS) for Metal-Ion Coordination Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom. It is particularly valuable for studying the coordination environment of metal ions in complexes with ligands such as this compound. XAS can be divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which gives details about the number, type, and distance of neighboring atoms.

A notable study employed a combination of XAS and ¹H NMR to investigate the dissipative translocation of a Zn²⁺ cation between different ligands, using 2-cyano-2-phenylpropanoic acid as a fuel. nih.gov This research highlights how XAS can provide direct insight into the coordination sphere of the metal ion as it interacts with the cyanophenylpropanoic acid derivative. The XAS data allowed for the detailed characterization of the structural and electronic environment of the Zn²⁺ ion as it moved from a distorted square pyramid complex to a distorted octahedral complex. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound is 175.18 g/mol . nih.gov In a mass spectrum, this would correspond to the molecular ion peak (M⁺). The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the structure of the molecule. For a carboxylic acid like this compound, common fragmentation pathways include the loss of the carboxyl group (COOH, 45 Da) and cleavage of the bonds adjacent to the phenyl and cyano groups.

While a specific mass spectrum for this compound is not widely published, the fragmentation of the related 3-phenylpropanoic acid has been studied. researchgate.net Its mass spectrum shows characteristic fragments resulting from the loss of the carboxyl group and cleavage of the aliphatic chain. For this compound, one would expect to observe fragments corresponding to the loss of the cyano group (CN, 26 Da) and various combinations of cleavages of the propanoic acid backbone.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Loss from Molecular Ion |

| 175 | [C₁₀H₉NO₂]⁺ | M⁺ |

| 130 | [C₉H₈N]⁺ | COOH |

| 149 | [C₉H₉O₂]⁺ | CN |

| 103 | [C₇H₅N]⁺ | CH₂COOH |

| 91 | [C₇H₇]⁺ | CH(CN)COOH |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

Computational Chemistry Methodologies

Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules. Density Functional Theory (DFT) is a particularly powerful and widely used method for studying the electronic structure of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. With this theory, the properties of a many-electron system can be determined by using functionals, i.e., functions of another function, which in this case is the spatially dependent electron density.

DFT calculations can be used to predict a variety of properties for this compound, including its optimized geometry, electronic structure, and chemical reactivity. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity.

A DFT study on the related compound, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, revealed an energy band gap of approximately 5.77 eV, with HOMO and LUMO energies of -6.59 eV and -0.82 eV, respectively. nih.gov The distribution of the HOMO and LUMO orbitals in this molecule indicated that the HOMO is primarily centered on the phenyl and pyrazole (B372694) rings, while the LUMO is localized on the cyano and ethyl propanoate groups. nih.gov This type of analysis for this compound would provide valuable insights into its electrophilic and nucleophilic sites, thereby predicting its reactivity in various chemical reactions.

Furthermore, DFT calculations can be used to simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to validate both the theoretical model and the experimental assignments.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules by simulating the movement of atoms and molecules over time. For a molecule such as this compound, MD simulations can provide detailed insights into its conformational flexibility, preferred shapes (conformations), and the transitions between them. This information is crucial for understanding its chemical reactivity and potential biological interactions.

The process of conducting an MD simulation for this compound would begin with the definition of a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Once the force field is established, the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation then proceeds by solving Newton's equations of motion for each atom in the system, typically in discrete time steps of a few femtoseconds. This generates a trajectory of the molecule's atomic positions and velocities over a period of nanoseconds or even microseconds.

Analysis of this trajectory can reveal the conformational landscape of this compound. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of a given conformation and a reference structure. It is used to assess the stability of the molecule's conformation over time. A low and stable RMSD value suggests that the molecule is maintaining a consistent conformation, while large fluctuations indicate significant conformational changes.

Radius of Gyration (Rg): This is a measure of the compactness of the molecule. Changes in Rg over the course of the simulation can indicate whether the molecule is adopting a more extended or a more compact shape.

The results of these simulations can be visualized to provide a dynamic picture of how this compound explores its conformational space. This understanding of its flexibility and preferred shapes is fundamental for predicting its interactions with other molecules and for interpreting experimental spectroscopic data.

Mechanistic Pathway Computations and Transition State Analysis

Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and determining the energy barriers associated with transition states. For this compound, several reaction pathways can be computationally investigated, with two of the most relevant being decarboxylation and the hydrolysis of the nitrile group.

Decarboxylation Pathway:

The decarboxylation of β-keto acids and related compounds is a well-known organic reaction. In the case of this compound, the presence of the electron-withdrawing cyano and phenyl groups can influence the stability of potential intermediates. A plausible mechanism involves the formation of a carbanion intermediate following the loss of carbon dioxide.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction pathway. The process would involve:

Locating Stationary Points: The geometries of the reactant (this compound), the transition state, any intermediates, and the final products are optimized to find the lowest energy structures on the potential energy surface.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A stable molecule will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Profile: The relative energies of the reactant, transition state, and products are calculated to construct a reaction energy profile. The energy difference between the reactant and the transition state gives the activation energy, which is a key determinant of the reaction rate.

A hypothetical reaction coordinate for the decarboxylation of this compound is presented below:

Reactant -> Transition State 1 -> Intermediate (Carbanion) -> Transition State 2 -> Product

Nitrile Hydrolysis Pathway:

The nitrile group (-CN) of this compound can undergo hydrolysis to form a carboxylic acid. This reaction can be catalyzed by either acid or base. chemistrysteps.comlibretexts.orgchemguide.co.uklumenlearning.comlibretexts.org Computational modeling can be used to investigate the detailed steps of these catalytic cycles.

For example, in an acid-catalyzed mechanism, the first step is the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic. lumenlearning.com A water molecule can then attack this carbon, leading to a series of proton transfer steps and the eventual formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comchemguide.co.uklibretexts.org

The table below provides a hypothetical example of the kind of data that could be generated from a DFT study on the decarboxylation of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate (Carbanion) | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.7 |

This table is interactive and can be sorted by clicking on the column headers.

This data would suggest that the first step, the cleavage of the C-C bond to release CO2, is the rate-limiting step of the reaction due to its higher activation energy.

By applying these advanced spectroscopic and computational approaches, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved.

Future Research Directions and Emerging Paradigms in 3 Cyano 2 Phenylpropanoic Acid Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of phenylpropanoic acid derivatives is a well-established area of organic chemistry. nih.govwikipedia.org However, the specific synthesis of 3-Cyano-2-phenylpropanoic acid presents unique challenges and opportunities for methodological innovation. Future research is expected to focus on enhancing the efficiency, selectivity, and sustainability of its synthesis.

Future methodologies will likely aim to improve upon these foundations by exploring novel catalytic systems. This includes the development of chemo- and enantioselective catalysts for asymmetric synthesis, providing access to specific stereoisomers of the target molecule. One-pot synthesis strategies, combining multiple reaction steps without the isolation of intermediates, will be a key area of focus to improve atom economy and reduce waste. For example, processes that combine cyanation, phenyl group introduction, and carboxylation in a single, streamlined sequence would represent a significant advancement.

The table below outlines potential starting materials and key transformations that could be optimized for more efficient synthesis.

| Starting Material | Key Transformation | Potential Catalyst/Reagent | Desired Improvement |

| Phenylacetonitrile (Benzyl cyanide) | Carboxylation and Cyanomethylation | Grignard reagents, CO2, Acrylonitrile | Fewer steps, improved regioselectivity |

| Cinnamic acid derivatives | Michael Addition of Cyanide | Phase-transfer catalysts, greener solvents | Enhanced safety, higher yield |

| Benzaldehyde | Knoevenagel Condensation -> Reduction | Tandem catalysis, selective hydrogenation catalysts | One-pot procedure, stereocontrol |

| Styrene | Hydrocyanation/Carboxylation | Transition metal complexes (e.g., Ni, Pd) | Direct functionalization, atom economy |

Expansion of Applications in Dynamic Covalent Chemistry and Self-Assembly

The bifunctional nature of this compound, possessing both a hydrogen-bond-donating carboxylic acid group and a metal-coordinating/hydrogen-bond-accepting cyano group, makes it a promising building block for supramolecular chemistry.

Dynamic Covalent Chemistry (DCvC): DCvC involves the formation of reversible covalent bonds, allowing for the creation of adaptable chemical systems. The carboxylic acid moiety can participate in the formation of dynamic covalent bonds such as boronic esters. This reversibility, often triggered by environmental cues like pH, is fundamental to creating stimuli-responsive materials. digitellinc.com Research could explore the use of this compound in peptide-based hydrogels, where dynamic covalent bonding can control the release of therapeutic agents. nih.gov

Self-Assembly: The cyano group is a versatile functional group for steering intermolecular interactions in self-assembly processes. researchgate.net It can participate in hydrogen bonding and metal-ligand coordination, directing the formation of ordered two-dimensional and three-dimensional structures. The interplay between the carboxylic acid's hydrogen bonding capabilities and the cyano group's interactions could lead to the formation of complex, functional architectures like metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). researchgate.netacs.org The integration of radical-based dynamic covalent chemistry with supramolecular synthons containing cyano groups has also been shown to be an effective strategy for constructing precise and tunable supramolecular architectures. acs.org

Future work will likely involve studying the self-assembly behavior of this compound on various surfaces and in solution, and exploring how its derivatives can be used to construct novel supramolecular polymers and gels.

Deeper Mechanistic Understanding Through Advanced Spectroscopy and Machine Learning

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and developing its applications. Future research will leverage advanced analytical and computational tools to probe these mechanisms at an unprecedented level of detail.

Advanced Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction kinetics and identify transient intermediates in real-time. For instance, studying the hydrolysis of the nitrile group to a carboxylic acid can reveal the detailed pathway involving the formation of an amide intermediate. chemistrysteps.com X-ray absorption and NMR spectroscopy can be combined to investigate chemical reactions in solution, providing detailed electronic and structural information. acs.org Density Functional Theory (DFT) calculations can complement experimental data by modeling reaction pathways and transition states, offering insights into the thermodynamics and kinetics of processes like decarboxylation or reactions involving the isocyanide group. rsc.orgresearchgate.net

Machine Learning (ML): The field of chemistry is increasingly benefiting from the application of machine learning. ML models can be trained on large datasets of chemical reactions to predict reaction outcomes and even elucidate reaction mechanisms. neurips.ccnih.govnips.cc By describing reactions as a series of concerted electron movements, ML algorithms can rank potential reaction pathways and identify the most probable ones. nips.cc For this compound, ML could be used to:

Predict optimal conditions for its synthesis, maximizing yield and minimizing byproducts.

Screen for potential catalysts for novel transformations.

Model its interaction and assembly with other molecules to predict supramolecular structures.

Predict the atomic-level dynamics of its reactions. aip.org

Integration with Smart Materials and Responsive Systems

The unique combination of functional groups in this compound makes it an excellent candidate for incorporation into smart materials and responsive systems. These materials are designed to change their properties in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species.

The carboxylic acid group provides inherent pH-responsiveness. At low pH, it will be protonated and can act as a hydrogen bond donor. At higher pH, it will be deprotonated to a carboxylate, altering its charge and interaction patterns. This pH-sensitivity can be harnessed to create:

Drug Delivery Systems: Nanoparticles or hydrogels functionalized with this compound could be designed to release a therapeutic cargo in the acidic microenvironments often found in tumors or inflamed tissues.

Sensors: Changes in the spectroscopic or electronic properties of materials containing this compound upon pH change could be used for chemical sensing applications.

The cyano group is a powerful electron-withdrawing group that can be used to tune the electronic properties of organic materials. rsc.org This makes derivatives of this compound attractive for applications in organic electronics. rsc.org By incorporating this molecule into polymer backbones or as pendant groups, it may be possible to create:

pH-Responsive Polymers: Polymers that change their conformation, solubility, or self-assembly behavior in response to pH changes.

Functionalized Nanoparticles: Surface modification of nanoparticles with this compound could confer pH-responsiveness and alter their interaction with biological systems. mdpi.com

A fascinating parallel can be drawn from the study of its isomer, 2-cyano-2-phenylpropanoic acid, whose decarboxylation has been used as a chemical "fuel" to trigger the motion of molecular switches, such as rotaxanes. acs.org This demonstrates the potential for cyanophenylpropanoic acid structures to drive dissipative, out-of-equilibrium systems, a key goal in the development of autonomous molecular machines. Future research could explore whether this compound can be similarly employed to power molecular-level devices or act as a component in self-healing or adaptive materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Cyano-2-phenylpropanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyano group introduction can be achieved via Knoevenagel condensation using malononitrile derivatives and aryl aldehydes under basic conditions (e.g., piperidine catalysis). Optimization strategies include:

- Temperature control (e.g., reflux in ethanol at 80°C) to minimize side reactions.

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Catalytic additives (e.g., phase-transfer catalysts for biphasic systems).

Post-synthesis, purity is confirmed via HPLC (≥95%) and structural validation by H/C NMR and IR spectroscopy to identify cyano (C≡N stretch at ~2250 cm) and carboxylic acid (O-H stretch at 2500–3000 cm) groups .

Q. What analytical techniques are critical for characterizing this compound, and how are they interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR reveals phenyl protons (δ 7.2–7.5 ppm) and α-protons adjacent to the cyano group (δ 3.1–3.5 ppm). C NMR confirms the cyano carbon (δ ~115 ppm) and carboxylic acid carbon (δ ~170 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 190.06 for CHNO).

- Melting Point Analysis : Discrepancies in reported values (e.g., 32–34°C vs. 202°C) may arise from polymorphism or impurities, necessitating differential scanning calorimetry (DSC) for validation .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic addition reactions compared to non-cyano analogs?

- Methodological Answer : The cyano group enhances electrophilicity at the β-carbon, facilitating Michael additions or Grignard reactions. Computational studies (e.g., DFT calculations) can quantify charge distribution, showing increased positive charge at the β-carbon (e.g., +0.25e vs. +0.12e in non-cyano analogs). Experimental validation involves kinetic assays comparing reaction rates with model substrates .

Q. What strategies resolve contradictions in reported biological activity data for this compound, such as conflicting IC values in enzyme inhibition studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. To address this:

- Standardize assay protocols (e.g., Tris-HCl buffer at pH 7.4, 25°C).

- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding.

- Perform dose-response curves with triplicate replicates to ensure statistical robustness. Cross-referencing with structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) can clarify structure-activity relationships .

Q. How can computational modeling predict the binding modes of this compound to target enzymes like cyclooxygenase-2 (COX-2)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are employed:

- Docking : The cyano group forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2).

- Free Energy Calculations : MM-GBSA estimates binding energy (ΔG) to compare with experimental IC.

- Validation : Co-crystallization or mutagenesis studies (e.g., Ala-scanning) confirm critical residues .

Practical Considerations

Q. What are the storage and handling protocols for this compound to ensure stability in long-term studies?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the cyano group. Monitor degradation via periodic LC-MS analysis. Safety protocols include using fume hoods (due to potential cyanide release under acidic conditions) and PPE (nitrile gloves, lab coat) .

Q. How can researchers design controlled experiments to assess the photostability of this compound under UV-Vis irradiation?

- Methodological Answer :

- Experimental Setup : Expose solutions (in quartz cuvettes) to UV light (254 nm) for timed intervals.

- Analysis : Track degradation via UV-Vis spectroscopy (absorbance at λ ~270 nm) and quantify photoproducts using GC-MS.

- Controls : Include light-shielded samples and radical scavengers (e.g., ascorbic acid) to identify degradation pathways .

Data Presentation

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 32–34°C (polymorph A) 202°C (polymorph B) | DSC | |

| pKa (COOH) | 2.8 ± 0.1 | Potentiometric Titration | |

| LogP | 1.2 | HPLC (C18 column) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.